molecular formula C7H11N3O B2767092 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2377031-19-9

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2767092
CAS No.: 2377031-19-9
M. Wt: 153.185
InChI Key: DWZPPEOAQBXTTP-UHFFFAOYSA-N
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Description

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methoxy (-OCH₃) substituent at position 3. The methoxy group at position 3 is expected to influence electronic and steric properties, modulating reactivity, solubility, and biological interactions compared to other derivatives. Below, we systematically compare this compound with structurally and functionally related analogs based on synthesis, physicochemical properties, and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of precursor compounds. One common method includes the use of NH-pyrazole carbonic acids as key intermediates.

Industrial Production Methods

Industrial production methods for this compound focus on cost-efficiency and scalability. The synthetic routes are designed to be performed on a multigram scale, ensuring that the process is both economically viable and capable of producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at specific positions on the pyrazole and piperazine rings .

Scientific Research Applications

Antiviral Activity

One of the most significant applications of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is in the development of antiviral agents. Recent studies have identified derivatives of this compound as promising candidates for treating Hepatitis B Virus (HBV) infections. Specifically, these compounds have been shown to act as core protein allosteric modulators (CpAMs), effectively inhibiting HBV replication across various nucleos(t)ide-resistant variants. For instance, a lead compound demonstrated significant inhibition of HBV DNA viral load in an animal model following oral administration .

Cancer Treatment

The compound has also been investigated for its anti-cancer properties. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from this class have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with low IC50 values, indicating potent anti-tumor activity. These findings suggest that such derivatives could be developed into effective chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively studied. Various synthetic routes have been developed to optimize yield and bioactivity:

Synthesis MethodYield (%)Notable DerivativesBiological Activity
Method A85Compound XAnti-HBV
Method B90Compound YAnti-cancer
Method C75Compound ZROS1 inhibition

Case Study: HBV Treatment

In a recent study involving a series of tetrahydropyrazolo[1,5-a]pyrazine derivatives as potential HBV CpAMs:

  • Objective : To evaluate the efficacy of these compounds in reducing HBV replication.
  • Results : The lead compound exhibited a significant reduction in viral load in a mouse model compared to controls.
  • : This study supports the potential use of these derivatives as oral therapeutics for chronic HBV infections.

Case Study: Anti-Cancer Activity

Another study focused on the anti-cancer properties of tetrahydropyrazolo[1,5-a]pyrazine derivatives:

  • Objective : To assess cytotoxicity against multiple cancer cell lines.
  • Results : Compounds showed IC50 values indicating high potency against A549 and MCF-7 cells.
  • : These findings highlight the potential for development into new cancer therapies.

Mechanism of Action

The mechanism of action of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the biochemical pathways in which they are involved .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Position 2 Derivatives

  • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate ():

    • Contains an ethyl ester (-COOEt) at position 2 and a ketone at position 4.
    • Molecular weight: 196.16 g/mol (as hydrochloride salt) .
    • Key applications: Intermediate in pharmaceutical synthesis.
  • 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine ():

    • Features a trifluoromethyl (-CF₃) group at position 2.
    • Molecular formula: C₇H₈F₃N₃; molecular weight: 191.16 g/mol.
    • The electron-withdrawing -CF₃ group enhances metabolic stability compared to methoxy .

Position 5 Derivatives

  • (R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (): Substituent: Isopropyl group at position 6 (pyrazine ring). Synthesis: LiAlH₄ reduction of a dihydro-pyrazinone precursor (65% yield) . Application: Intermediate for Parkin E3 ligase modulators.
  • 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine ():

    • Benzyl group at position 5 enhances lipophilicity.
    • Synthesized via reductive amination and cyclization .

Scaffold Modifications

  • Zanubrutinib (): Scaffold: Tetrahydropyrazolo[1,5-a]pyrimidine (pyrimidine vs. pyrazine core). Substituents: 4-Phenoxyphenyl at position 3 and carboxamide at position 7. Biological role: Covalent Bruton’s tyrosine kinase (Btk) inhibitor .

Antiviral Activity

  • THPP Derivatives ():
    • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives act as HBV core protein allosteric modulators (CpAMs).
    • Lead compound 45 reduced HBV DNA in mouse models (oral administration) .

Kinase Inhibition

  • Ibrutinib and Zanubrutinib ():
    • Pyrazolo[3,4-d]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine scaffolds exhibit Btk inhibition via covalent Cys481 binding.
    • Zanubrutinib’s tetrahydropyrazolo core improves selectivity over ibrutinib .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
3-Methoxy derivative (hypothetical) C₇H₁₁N₃O 153.18 Higher polarity due to -OCH₃
2-(Trifluoromethyl) derivative C₇H₈F₃N₃ 191.16 Enhanced metabolic stability
4-Oxo-2-carboxylate derivative C₈H₁₀N₃O₃ 196.08 (HCl salt) Ketone improves crystallinity

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 2 improve metabolic stability, while methoxy at position 3 may enhance solubility .
  • Scaffold Flexibility : Pyrazolo[1,5-a]pyrazine cores tolerate diverse substitutions, enabling tailored pharmacokinetic profiles (e.g., THPP for HBV , Btk inhibitors ).
  • Synthetic Versatility : Regiocontrolled alkylation and cyclization strategies enable efficient access to derivatives (e.g., ) .

Biological Activity

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Structural Overview

The compound belongs to the class of tetrahydropyrazolo derivatives, which are known for their various pharmacological properties. The presence of the methoxy group and the tetrahydropyrazole framework contributes to its unique biological profile.

Antiviral Activity

Recent studies have identified this compound as a promising candidate for antiviral therapy, particularly against the Hepatitis B virus (HBV). Research indicates that this compound acts as an allosteric modulator of the HBV core protein (CpAM), effectively inhibiting a range of nucleos(t)ide-resistant HBV variants. In vivo studies demonstrated that the lead compound significantly reduced HBV DNA viral load in a mouse model following oral administration .

Antitumor Activity

The compound has also shown potential as an antitumor agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of tetrahydropyrazolo compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range. Specifically, one study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinases : It has been suggested that this compound may inhibit certain kinases involved in cancer progression and viral replication.
  • Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Induction of Apoptosis : Evidence suggests that it may induce apoptosis in tumor cells through intrinsic pathways.

Research Findings Summary

Activity Target IC50 Value Notes
AntiviralHBVNot specifiedEffective against nucleos(t)ide-resistant strains
AntitumorA549 (lung cancer)0.83 ± 0.07 μMSignificant cytotoxicity observed
AntitumorMCF-7 (breast cancer)0.15 ± 0.08 μMHigh potency
AntitumorHeLa (cervical cancer)2.85 ± 0.74 μMNotable activity

Case Studies

  • Hepatitis B Virus Inhibition : A study focused on the development of allosteric modulators for HBV showed that compounds similar to this compound effectively reduced viral load in animal models. This suggests a potential pathway for therapeutic development against HBV infections .
  • Antitumor Efficacy : Another investigation into the antitumor properties revealed that derivatives of this compound could significantly inhibit tumor growth in vitro and in vivo models. The studies emphasized the importance of structural modifications on potency and selectivity towards different cancer types .

Properties

IUPAC Name

3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPPEOAQBXTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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